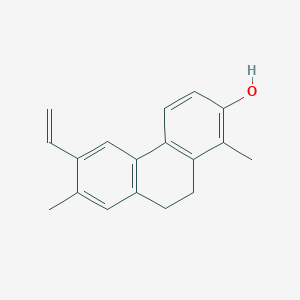

Juncuenin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H18O |

|---|---|

Molecular Weight |

250.3 g/mol |

IUPAC Name |

6-ethenyl-1,7-dimethyl-9,10-dihydrophenanthren-2-ol |

InChI |

InChI=1S/C18H18O/c1-4-13-10-17-14(9-11(13)2)5-6-15-12(3)18(19)8-7-16(15)17/h4,7-10,19H,1,5-6H2,2-3H3 |

InChI Key |

ZKHJYNKTVQGQSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C=C)C3=C(CC2)C(=C(C=C3)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Juncuenin A: A Technical Guide to the Cytotoxic Dihydrophenanthrene Juncusol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncuenin A, more commonly known in the scientific literature as juncusol , is a naturally occurring dihydrophenanthrene that has garnered significant interest for its cytotoxic and antimicrobial properties. First isolated from the estuarine marsh plant Juncus roemerianus, this compound has become a focal point for studies exploring novel anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to juncusol, presenting key data in a structured format to facilitate research and development efforts.

Chemical Structure and Properties

Juncusol is a tricyclic aromatic compound belonging to the phenanthrene class. Its core structure is a 9,10-dihydrophenanthrene skeleton substituted with hydroxyl, methyl, and vinyl groups.

Systematic IUPAC Name: 5-ethenyl-1,6-dimethyl-9,10-dihydrophenanthrene-2,7-diol[1]

Chemical Formula: C₁₈H₁₈O₂[1]

Molecular Weight: 266.34 g/mol [2]

CAS Number: 62023-90-9[1]

The presence of hydroxyl groups and a vinyl substituent are key features contributing to its biological activity. The planarity of the aromatic rings and the stereochemistry of the dihydrophenanthrene core are also crucial for its interaction with biological targets.

Biological Activity

Juncusol has demonstrated a range of biological activities, with its cytotoxic and antimicrobial effects being the most extensively studied.

Cytotoxic Activity

Juncusol exhibits significant cytotoxicity against various cancer cell lines. This activity is believed to be a key contributor to its potential as an antineoplastic agent. The flow cytometric cell-cycle analysis of juncusol revealed that treatment of HeLa cells for 24 hours led to an increase in the cell population in the G2/M and sub-G1 phases, suggesting an induction of apoptosis.[3]

| Cell Line | Activity | IC₅₀ / ED₅₀ | Reference |

| Human Epidermoid Nasopharynx Carcinoma (KB) | Cytotoxic | ED₅₀ = 0.3 µg/mL | [4] |

| Human Cervical Cancer (HeLa) | Antiproliferative | IC₅₀ = 0.5 µM | [4] |

| Human Lymphoblastic Leukemia (CCRF-CEM) | Cytotoxic | IC₅₀ = 9.3 µg/mL | [5] |

| Mouse Melanoma (B-16) | Cytotoxic | IC₅₀ = 17.5 µg/mL | [5] |

| Mouse Lymphocytic Leukemia (L-1210) | Cytotoxic | IC₅₀ = 10.2 µg/mL | [5] |

Antimicrobial Activity

Juncusol has also been shown to possess antimicrobial properties, particularly against Gram-positive bacteria. This broadens its potential therapeutic applications beyond oncology. The antimicrobial activity is thought to be related to its phenolic nature.[5][6]

| Microorganism | Activity | Reference |

| Bacillus subtilis | Antimicrobial | [6] |

| Staphylococcus aureus | Antimicrobial | [6] |

Experimental Protocols

Isolation of Juncusol from Juncus roemerianus

The original isolation of juncusol was reported by D. Howard Miles and his team in 1977. The general workflow for the isolation of phenanthrenes from Juncus species is outlined below.

References

- 1. Juncusol | C18H18O2 | CID 72740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Juncusol - Wikipedia [en.wikipedia.org]

Juncuenin A: A Technical Guide to its Natural Source and Isolation

A Note on Nomenclature: Extensive literature review indicates that the phenanthrene derivative "Juncuenin B" is well-documented and frequently isolated from natural sources. In contrast, "Juncuenin A" is not described in the current body of scientific literature. It is plausible that "this compound" may be a related but yet-to-be-discovered compound, a misnomer, or a less common analogue. This guide will focus on the established natural source and isolation protocols for the closely related and well-characterized Juncuenin B, providing a comprehensive framework applicable to phenanthrenes of this class.

Natural Source of Juncuenin B

Juncuenin B is a naturally occurring phenanthrene found in various species of the plant genus Juncus, commonly known as rushes.[1] These plants are the primary source for the isolation of Juncuenin B and a variety of other structurally related phenanthrenes.

Primary Plant Sources:

-

Juncus inflexus: This species is a particularly rich source of Juncuenin B. Studies have reported a significant yield of approximately 1.5 grams of Juncuenin B from 3.5 kilograms of dried root material, corresponding to a yield of 0.043% w/w.[2]

-

Juncus ensifolius: Juncuenin B has also been successfully isolated from this species, alongside a range of other unique phenanthrenes.[3]

-

Juncus atratus: This species is another confirmed natural source of Juncuenin B.[1]

-

Juncus maritimus: While a rich source of various phenanthrenes, the presence of Juncuenin B in this species is documented as part of a broader phytochemical profile.[4]

Phenanthrenes within the Juncaceae family are considered important chemotaxonomic markers, with vinyl-substituted phenanthrenes like Juncuenin B being characteristic of the Juncus genus.[3][5]

Experimental Protocols for Isolation and Purification

The isolation of Juncuenin B from Juncus species follows a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for phenanthrene isolation from Juncus spp.

2.1. Plant Material and Extraction

-

Plant Material Preparation: The roots of the selected Juncus species are collected, washed, and air-dried. The dried material is then ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2. Chromatographic Purification

A combination of chromatographic techniques is employed to isolate Juncuenin B from the complex crude extract.

-

Vacuum Liquid Chromatography (VLC): The crude methanolic extract is initially fractionated using VLC on a silica gel column. A stepwise gradient of solvents with increasing polarity, such as a hexane-chloroform, chloroform-ethyl acetate, and finally a chloroform-methanol gradient, is used to elute fractions of varying polarity.

-

Gel Chromatography: Fractions identified as containing Juncuenin B (typically monitored by Thin Layer Chromatography) are further purified using gel chromatography on a Sephadex LH-20 column.[2] Isocratic elution with a suitable solvent, often methanol or a chloroform-methanol mixture, is used to separate compounds based on their size and polarity.

-

High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity Juncuenin B, preparative or semi-preparative HPLC is often employed. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.

The entire isolation and purification workflow can be visualized as follows:

Data Presentation

3.1. Yield of Juncuenin B from Juncus inflexus

| Plant Material | Dry Weight (kg) | Yield of Juncuenin B (g) | Percentage Yield (w/w) | Reference |

| Juncus inflexus roots | 3.5 | 1.5 | 0.043% | [2] |

3.2. Antiproliferative Activity of Juncuenin B

Juncuenin B has demonstrated significant antiproliferative activity against various human tumor cell lines.[6]

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 9.4 | [6] |

| HeLa | Cervical Cancer | 2.9 | [6] |

| A2780 | Ovarian Cancer | 7.3 | [6] |

Hypothetical Signaling Pathway

While the precise molecular mechanism of action for Juncuenin B is not fully elucidated, studies on related phenanthrenes and semisynthetic derivatives of Juncuenin B suggest potential involvement in cell stress and apoptosis pathways. For instance, the phenanthrenequinone denbinobin, a related compound, is known to induce apoptosis through both caspase-dependent and independent pathways, as well as by enhancing the synthesis of reactive oxygen species (ROS).[6] Furthermore, oxidized derivatives of Juncuenin B are suggested to be involved in ATR-dependent signaling, a crucial DNA damage response pathway.[2]

The following diagram illustrates a hypothetical signaling pathway for the antiproliferative effects of Juncuenin B, drawing parallels from related compounds.

This guide provides a comprehensive overview of the natural source and isolation of Juncuenin B, a representative phenanthrene from the Juncus genus. The detailed protocols and data presented serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of bioactive natural products. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of Juncuenin B and its analogues.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Juncaceae Species as Promising Sources of Phenanthrenes: Antiproliferative Compounds from Juncus maritimus Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Juncuenin A: A Proposed Biosynthetic Route in Luzula sylvatica

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

Juncuenin A, a phenanthrene compound isolated from Luzula sylvatica, belongs to a class of secondary metabolites with recognized biological activities, making its biosynthetic pathway a subject of significant interest for potential biotechnological production. This technical guide delineates a proposed biosynthetic pathway for this compound, drawing upon the established principles of phenanthrene biosynthesis in plants. While direct experimental evidence for the specific enzymatic steps in Luzula sylvatica is currently limited, this document provides a robust hypothetical framework based on analogous pathways, detailed experimental protocols for pathway elucidation, and a summary of relevant quantitative data. The proposed pathway commences with the phenylpropanoid pathway, proceeds through a stilbene intermediate, and culminates in the formation of the characteristic phenanthrene core via an oxidative photocyclization reaction. This guide is intended to serve as a foundational resource for researchers seeking to unravel the precise molecular mechanisms underpinning the biosynthesis of this compound and other related phenanthrenes in the Juncaceae family.

Introduction

Phenanthrenes are a class of polycyclic aromatic hydrocarbons produced by a limited number of plant families, most notably the Orchidaceae and Juncaceae.[1] These compounds have garnered attention for their diverse pharmacological properties, including antiproliferative, anti-inflammatory, and antimicrobial activities.[1] Luzula sylvatica, a member of the Juncaceae family, is known to produce a variety of phenanthrenoids, including this compound.[2][3] Understanding the biosynthetic pathway of this compound is crucial for several reasons. From a basic research perspective, it contributes to our knowledge of the metabolic diversity and evolutionary biochemistry of plants. For drug development professionals, elucidating the pathway opens avenues for metabolic engineering to enhance the production of this potentially valuable compound.

This technical guide presents a hypothetical, yet scientifically grounded, biosynthetic pathway for this compound in Luzula sylvatica. The proposed pathway is constructed based on the well-established biosynthesis of stilbenes and their subsequent conversion to phenanthrenes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is postulated to originate from the phenylpropanoid pathway, a central route in the production of a vast array of plant secondary metabolites. The pathway can be conceptually divided into three main stages:

-

Formation of Cinnamic Acid and its Derivatives: The pathway begins with the amino acid L-phenylalanine.

-

Stilbene Synthesis: A key enzymatic step leads to the formation of a stilbene backbone.

-

Phenanthrene Core Formation: The stilbene intermediate undergoes a crucial cyclization and oxidation to yield the characteristic phenanthrene structure of this compound.

Stage 1: The Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of numerous other phenolic compounds.

-

Step 1: Deamination of L-Phenylalanine. The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Step 2: Hydroxylation. trans-Cinnamic acid is then hydroxylated at the 4-position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.

-

Step 3: Coenzyme A Ligation. Finally, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated molecule is the direct precursor for the next stage.

Stage 2: Formation of the Stilbene Intermediate

The formation of the stilbene backbone is a critical branch point from the general phenylpropanoid pathway.

-

Step 4: Stilbene Synthesis. The key enzyme in this step is Stilbene Synthase (STS) . STS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction proceeds through a series of decarboxylative condensations to form a polyketide intermediate, which then undergoes cyclization and aromatization to produce a stilbene. Based on the likely structure of this compound, the immediate product is likely a resveratrol-type stilbene. Further modifications, such as methylation, may occur at this stage, catalyzed by specific O-methyltransferases (OMTs).

Stage 3: Oxidative Photocyclization to this compound

The final and defining step in the formation of the phenanthrene ring is believed to be an oxidative photocyclization of the stilbene intermediate.

-

Step 5: Oxidative Photocyclization. The stilbene precursor undergoes an intramolecular cyclization upon exposure to light, forming a transient dihydrophenanthrene intermediate. This reaction is often facilitated by an oxidizing agent. The dihydrophenanthrene is then oxidized to the stable aromatic phenanthrene core of this compound. Subsequent tailoring reactions, such as hydroxylation, methylation, and the addition of a vinyl group, are likely catalyzed by specific enzymes like cytochrome P450 monooxygenases, methyltransferases, and other uncharacterized enzymes to yield the final structure of this compound. The vinyl group is a characteristic feature of many phenanthrenes from the Juncaceae family.[1]

References

Juncuenin B: A Technical Guide for Researchers

An In-depth Examination of a Bioactive Phenanthrene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Juncuenin A" did not yield a specific CAS number, IUPAC name, or any associated biological data. The information presented in this guide pertains to Juncuenin B, a closely related and well-studied compound that is likely the intended subject of inquiry.

Core Compound Identification

This section provides the fundamental chemical identifiers for Juncuenin B.

| Identifier | Value |

| CAS Number | 1161681-20-4[1] |

| IUPAC Name | 1,7-dimethyl-8-vinyl-9,10-dihydrophenanthrene-2,6-diol[2] |

| Molecular Formula | C18H18O2 |

| Canonical SMILES | CC1=CC2=C(C=C1O)C3=C(C=C(C(=C3CC2)C)O)C=C |

Biological Activity: Antiproliferative Properties

Juncuenin B has demonstrated significant antiproliferative activity against a range of human cancer cell lines. This activity is a key area of research, with ongoing efforts to synthesize more potent derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Juncuenin B against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 9.4 | [2] |

| HeLa | Cervical Cancer | 2.9 | [2] |

| A2780 | Ovarian Cancer | 7.3 | [2] |

Furthermore, semisynthetic derivatives of Juncuenin B have shown enhanced antiproliferative effects. For instance, certain oxidized analogues demonstrated greater activity than the parent compound against MCF-7, T47D, HeLa, SiHa, C33A, and A2780 human gynecological cancer cell lines.[3][4]

Experimental Protocols

This section details the methodologies for the isolation of Juncuenin B and the assessment of its antiproliferative activity.

Isolation of Juncuenin B from Juncus inflexus

Juncuenin B can be isolated from the methanolic extract of the roots of Juncus inflexus.[3][5] The general workflow is as follows:

-

Extraction: The dried and powdered roots of Juncus inflexus are subjected to extraction with methanol.

-

Vacuum Liquid Chromatography (VLC): The resulting crude extract is then fractionated using VLC on a silica gel stationary phase.

-

Gel Chromatography: Further purification of the relevant fractions is achieved through gel chromatography on a Sephadex LH-20 column.

-

Crystallization: The purified Juncuenin B is obtained in a crystalline form.

Semisynthetic Modification of Juncuenin B

To enhance its biological activity, Juncuenin B can be chemically modified. A common method involves oxidation using hypervalent iodine reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) and (diacetoxyiodo)benzene (PIDA).[3][5]

-

Oxidation: Juncuenin B is dissolved in a suitable solvent (e.g., acetonitrile-methanol) and treated with PIFA or PIDA. The reaction conditions can be varied to produce a diversity of oxidized derivatives.

-

Solid-Phase Extraction (SPE): The reaction mixture is passed through a silica cartridge to remove the oxidizing agent and by-products.

-

Chromatographic Purification: The resulting mixture of products is further purified using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) to isolate the individual derivatives.

MTT Assay for Antiproliferative Activity

The antiproliferative activity of Juncuenin B and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7][8]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (Juncuenin B or its derivatives) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the water-soluble MTT into an insoluble purple formazan product.

-

Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

The precise mechanism of action of Juncuenin B is still under investigation. However, studies on its oxidized derivatives, particularly those containing a p-quinol moiety, suggest a potential role in the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR)-dependent signaling pathway.[5] The ATR pathway is a crucial component of the DNA damage response (DDR).

ATR-Dependent Signaling Pathway

The ATR pathway is activated in response to single-stranded DNA (ssDNA), which can arise from DNA replication stress or the processing of DNA double-strand breaks.

Pathway Description:

-

Sensing Damage: DNA damage or replication stress leads to the formation of single-stranded DNA (ssDNA).

-

RPA Coating: The ssDNA is coated by Replication Protein A (RPA).

-

ATR Recruitment: The RPA-ssDNA complex recruits the ATR-ATRIP kinase complex.

-

ATR Activation: ATR is activated and phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).

-

Downstream Effects: Phosphorylated CHK1 orchestrates cell cycle arrest, promotes DNA repair, and can induce apoptosis if the damage is too severe.

The p-quinol moiety found in oxidized derivatives of Juncuenin B is a known pharmacophore for inhibitors of ATR-dependent signaling.[5] By inhibiting ATR, these compounds could prevent cancer cells from repairing DNA damage, ultimately leading to cell death. This represents a promising avenue for the development of novel anticancer agents.

References

- 1. Juncuenin B | 1161681-20-4 [amp.chemicalbook.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

- 8. protocols.io [protocols.io]

An In-depth Technical Guide to the Potential Therapeutic Targets of Juncuenin B and its Analogs

Disclaimer: Extensive research for "Juncuenin A" did not yield information on a compound with this specific designation. The scientific literature is rich with data on the closely related phenanthrene, Juncuenin B , isolated from various Juncus species. This guide will, therefore, focus on the potential therapeutic targets of Juncuenin B and its synthetic analogs, which are likely of interest to researchers in the field.

This technical guide provides a comprehensive overview of the current understanding of Juncuenin B's biological activities, with a focus on its potential as an anticancer agent. It is intended for researchers, scientists, and drug development professionals.

Introduction to Juncuenin B

Juncuenin B is a naturally occurring dihydrophenanthrene found in plants of the Juncus genus.[1] Like other phenanthrenes, it has garnered significant interest for its diverse pharmacological activities.[2] Extensive research has focused on its antiproliferative effects against various cancer cell lines, suggesting its potential as a scaffold for the development of novel anticancer therapeutics.[2]

Antiproliferative Activity and Potential Therapeutic Targets

The primary therapeutic potential of Juncuenin B and its derivatives lies in their antiproliferative activity. Studies have shown that these compounds exhibit cytotoxicity against a range of human cancer cell lines.

2.1. In Vitro Efficacy

Juncuenin B has demonstrated significant antiproliferative activity against several human tumor cell lines.[2] The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

| Cell Line | Cancer Type | Juncuenin B IC50 (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 9.4 | [2] |

| HeLa | Cervical Cancer | 2.9 | [2] |

| A2780 | Ovarian Cancer | 7.3 | [2] |

| SiHa | Cervical Cancer | Not specified | [3] |

Table 1: Antiproliferative Activity of Juncuenin B

Furthermore, semisynthetic derivatives of Juncuenin B have shown even greater potency, indicating that structural modifications can enhance its anticancer activity.[4][5]

2.2. Postulated Mechanism of Action and Therapeutic Targets

While the precise molecular targets of Juncuenin B are still under investigation, a key hypothesis points towards the involvement of the Ataxia Telangiectasia and Rad3-related (ATR) signaling pathway . This pathway is a crucial component of the DNA Damage Response (DDR) system, which is often dysregulated in cancer cells.

The rationale for this hypothesis is based on the structural similarity of oxidized Juncuenin B derivatives, particularly the p-quinol moiety, to known inhibitors of ATR-dependent signaling. The DDR is an emerging and highly significant target for anticancer therapies.

Below is a diagram illustrating the proposed, albeit not yet definitively proven, mechanism of action of Juncuenin B analogs on the ATR signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of Juncuenin B analogs, providing a framework for researchers to replicate and build upon these findings.

3.1. Semisynthesis of Juncuenin B Analogs

The synthesis of more potent analogs of Juncuenin B typically involves the oxidation of the parent compound using hypervalent iodine(III) reagents.[2]

3.1.1. Materials and Reagents

-

Juncuenin B (isolated from Juncus species)

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

(Diacetoxyiodo)benzene (PIDA)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

n-Butanol (n-BuOH)

-

Acetonitrile (MeCN)

-

Silica gel for solid-phase extraction and column chromatography

-

Solvents for High-Performance Liquid Chromatography (HPLC)

3.1.2. General Oxidation Procedure

-

Juncuenin B is dissolved in an appropriate solvent or solvent mixture (e.g., MeCN-MeOH, MeOH, EtOH, n-BuOH).

-

An oxidizing agent (PIFA or PIDA) is added to the solution.

-

The reaction is stirred at a controlled temperature for a specified duration.

-

The reaction mixture is then subjected to solid-phase extraction on silica to remove the oxidizing agent and by-products.

-

The crude product is purified using Medium-Pressure Liquid Chromatography (MPLC) followed by preparative HPLC to isolate the various oxidized derivatives.

The workflow for the semisynthesis and purification of Juncuenin B analogs is depicted below.

3.2. Antiproliferative Activity Assay

The antiproliferative activity of Juncuenin B and its analogs is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3.2.1. Cell Culture

-

Human cancer cell lines (e.g., MCF-7, T47D, HeLa, SiHa, C33A, A2780) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

3.2.2. MTT Assay Protocol

-

Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds (Juncuenin B or its analogs) for a specified period (e.g., 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

-

The plates are incubated for a further 4 hours, during which viable cells convert the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Structure-Activity Relationship (SAR)

Preliminary SAR studies on Juncuenin B analogs suggest that the presence of a p-quinol moiety is crucial for their antiproliferative properties.[4][5] This functional group appears to be a key pharmacophore, and its modification can significantly impact the biological activity of the compounds.

Future Directions

The promising in vitro antiproliferative activity of Juncuenin B and its analogs warrants further investigation. Future research should focus on:

-

Definitive Target Identification: Elucidating the precise molecular targets and signaling pathways modulated by these compounds. This will involve techniques such as proteomics, transcriptomics, and kinome profiling.

-

In Vivo Studies: Evaluating the efficacy and safety of the most potent analogs in preclinical animal models of cancer.

-

Lead Optimization: Further chemical modifications to improve the potency, selectivity, and pharmacokinetic properties of these compounds.

Conclusion

Juncuenin B and its semisynthetic derivatives represent a promising class of natural product-based compounds with significant antiproliferative activity. The current evidence suggests that their mechanism of action may involve the inhibition of the ATR-dependent DNA damage response pathway, a key target in cancer therapy. The detailed experimental protocols provided in this guide offer a foundation for further research and development of these compounds as potential anticancer agents. Continued investigation into their therapeutic targets and in vivo efficacy is essential to translate these promising preclinical findings into clinical applications.

References

- 1. Antiproliferative Phenanthrenes from Juncus tenuis: Isolation and Diversity-Oriented Semisynthetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Juncuenin A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico workflow for the prediction of the bioactivity of Juncuenin A, a phenanthrene natural product. Due to the current lack of publicly available structural and bioactivity data for this compound, this guide utilizes its close structural analog, Juncuenin B, as a reference compound to establish a robust predictive methodology. This document provides a hypothetical framework for target identification, mechanism of action elucidation, and bioactivity prediction of novel or uncharacterized natural products. The protocols detailed herein encompass a suite of computational techniques, including ligand-based and structure-based approaches, to generate a holistic view of the potential therapeutic applications of this compound.

Introduction

Phenanthrenes, a class of polycyclic aromatic hydrocarbons isolated from various plant species, have demonstrated a wide range of pharmacological activities, including potent antitumor properties.[1] Juncuenin B, a phenanthrene derived from Juncus species, has shown significant antiproliferative effects against several human cancer cell lines. This has spurred interest in the bioactivity of related, yet uncharacterized, compounds such as this compound.

Predicting the biological activity of natural products through traditional high-throughput screening can be a resource-intensive process. In silico methods offer a powerful and efficient alternative to prioritize compounds, predict their mechanisms of action, and guide further experimental validation.[2] This guide presents a detailed, step-by-step in silico protocol for predicting the bioactivity of a hypothetical this compound structure, leveraging the known biological data of Juncuenin B.

Note on this compound Structure: As the definitive chemical structure of this compound has not been publicly reported, a hypothetical structure is proposed for the purpose of illustrating the in silico workflow described in this document. This hypothetical structure is based on the common phenanthrene scaffold of compounds isolated from Juncus species.

Quantitative Bioactivity Data of Juncuenin B

The following table summarizes the reported in vitro antiproliferative activity of Juncuenin B against various human cancer cell lines. This data serves as the foundation for building and validating the predictive models for this compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.91 | [3] |

| SiHa | Cervical Cancer | - | [3] |

| MDA-MB-231 | Breast Cancer | - | [3] |

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound is a multi-step process that integrates various computational tools and methodologies. The overall workflow is depicted in the diagram below.

Experimental Protocols: In Silico Methodologies

-

Objective: To generate 3D conformers of the hypothetical this compound and the known Juncuenin B structures for subsequent in silico analysis.

-

Protocol:

-

Obtain the 2D structures of this compound (hypothetical) and Juncuenin B in SMILES or SDF format.

-

Use a molecular modeling software (e.g., ChemDraw, MarvinSketch) to generate the 3D structures.

-

Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

-

Generate a set of low-energy conformers for each molecule to be used in docking and pharmacophore modeling.

-

-

Objective: To identify potential protein targets for this compound and B based on the principle of chemical similarity.

-

Protocol:

-

Submit the SMILES strings of this compound and Juncuenin B to web-based target prediction servers such as SwissTargetPrediction and Similarity Ensemble Approach (SEA).[4]

-

These servers compare the input structures to a database of known ligands with annotated protein targets.

-

Analyze the output, which typically provides a ranked list of potential targets based on a similarity score or probability.

-

Prioritize targets that are implicated in cancer-related pathways for further investigation.

-

-

Objective: To identify the common chemical features of Juncuenin B and its analogs that are essential for their biological activity.

-

Protocol:

-

Compile a dataset of structurally related phenanthrenes with known antiproliferative activity (IC50 values).

-

Align the 3D structures of the active compounds to identify common pharmacophoric features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

-

Generate a pharmacophore model that represents the spatial arrangement of these essential features.

-

This model can then be used to screen virtual compound libraries for novel molecules with similar activity or to guide the design of more potent analogs.

-

-

Objective: To develop a mathematical model that correlates the chemical structure of phenanthrenes with their antiproliferative activity.

-

Protocol:

-

For the same dataset of phenanthrenes used in pharmacophore modeling, calculate a range of molecular descriptors (e.g., topological, electronic, steric).

-

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a QSAR model that relates the descriptors to the observed IC50 values.[5]

-

Validate the predictive power of the QSAR model using internal and external validation techniques.

-

The validated model can then be used to predict the antiproliferative activity of this compound.

-

-

Objective: To predict the binding mode and affinity of this compound within the active site of its predicted protein targets.

-

Protocol:

-

Obtain the 3D crystal structure of the prioritized protein targets from the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

-

Dock the prepared 3D conformers of this compound into the defined binding site using a docking program (e.g., AutoDock Vina, GOLD).[6]

-

Analyze the resulting docking poses and scoring functions to predict the most favorable binding mode and estimate the binding affinity.

-

Predicted Signaling Pathway

Based on the known mechanisms of action of other anticancer phenanthrenes, it is plausible that this compound may exert its antiproliferative effects through the induction of apoptosis. The diagram below illustrates a potential signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for the bioactivity prediction of this compound, a natural product with therapeutic potential. By leveraging the known biological data of its structural analog, Juncuenin B, a series of computational protocols have been outlined to predict its protein targets, mechanism of action, and antiproliferative activity. The successful application of this workflow will generate testable hypotheses and provide a strong rationale for the experimental validation of this compound's anticancer properties. Future work should focus on the isolation and structural elucidation of this compound, followed by in vitro and in vivo studies to confirm the in silico predictions and further explore its therapeutic potential.

References

- 1. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Juncuenin A from Juncus Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Juncuenin A is a phenanthrene, a class of aromatic compounds found in various plant species, particularly within the Juncaceae family. Phenanthrenes isolated from Juncus species have garnered significant interest due to their diverse pharmacological activities, including antiproliferative, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound and its analogues are subjects of ongoing research for their potential as anticancer agents. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from plant material, based on established methods for phenanthrene isolation from Juncus species.

Data Presentation

Table 1: Extraction and Fractionation Yields from Juncus Species

This table provides representative yields from the initial extraction and partitioning steps, based on data from studies on Juncus ensifolius and Juncus inflexus. These values can serve as a benchmark for the expected yield of different fractions.

| Parameter | Value | Source Plant Material | Reference |

| Initial Plant Material (Dry Weight) | 1.62 kg | Juncus ensifolius (whole plant) | [4] |

| Methanol Extract Yield | 300 g | Juncus ensifolius | [4] |

| Chloroform-Soluble Fraction Yield | 12 g | Juncus ensifolius | [4] |

| Final Pure Compound Yield (Juncuenin B) | ~1.5 g (0.043% w/w) | Juncus inflexus (roots) | [5] |

Table 2: Antiproliferative Activity of Juncuenin B and Related Phenanthrenes

This compound is structurally related to Juncuenin B, for which more extensive biological data is available. This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Juncuenin B and other phenanthrenes against various human cancer cell lines, indicating the potential bioactivity of this class of compounds.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Juncuenin B | HeLa | Cervical Cancer | 2.9 | [1] |

| Juncuenin B | MDA-MB-231 | Breast Cancer | 9.4 | [1] |

| Juncuenin B | A2780 | Ovarian Cancer | 7.3 | [1] |

| Juncatrin B | HeLa | Cervical Cancer | > 20 | [3] |

| Ensifolin A | COLO 205 | Colon Cancer | 3.9 | [6] |

| Ensifolin A | HeLa | Cervical Cancer | 12.7 | [6] |

| Juncatrin A | HeLa | Cervical Cancer | > 20 | [7] |

| Dehydroeffusol | SGC-7901 | Gastric Carcinoma | 35.9 | [1] |

Experimental Protocols

This protocol describes a multi-step procedure for the isolation and purification of this compound from dried and powdered Juncus plant material. The methodology is synthesized from various published studies on the extraction of phenanthrenes from this genus.[4][8]

Part 1: Extraction and Solvent-Solvent Partitioning

-

Plant Material Preparation:

-

Methanol Extraction:

-

Solvent-Solvent Partitioning:

-

Resuspend the crude methanol extract in a 50% methanol-water solution.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity.

-

First, partition the aqueous methanol extract against n-hexane (e.g., 8 x 0.5 L) to remove nonpolar compounds like fats and waxes.[4]

-

Separate and collect the n-hexane fraction.

-

Next, partition the remaining aqueous layer against chloroform (or dichloromethane) (e.g., 10 x 0.5 L). This compound and other phenanthrenes are expected to be in this fraction.[4][8]

-

Separate and collect the chloroform fraction.

-

Finally, partition the remaining aqueous layer with ethyl acetate (e.g., 8 x 0.5 L) to isolate more polar compounds.[4]

-

Concentrate the chloroform-soluble fraction under reduced pressure to yield the phenanthrene-rich fraction (e.g., 12 g).[4]

-

Part 2: Chromatographic Purification

-

Initial Fractionation by Vacuum Liquid Chromatography (VLC):

-

Adsorb the concentrated chloroform fraction onto silica gel.

-

Pack a VLC column with silica gel and load the adsorbed sample.

-

Elute the column with a gradient solvent system of increasing polarity, such as cyclohexane-ethyl acetate-methanol.[4][8]

-

Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Gel Filtration Chromatography:

-

Preparative and High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions obtained from gel filtration using preparative HPLC. Both normal-phase and reverse-phase columns may be necessary.[8]

-

For final purification to obtain this compound, use analytical or semi-preparative HPLC.

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[9][10]

-

Visualizations

Experimental Workflow

References

- 1. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Unique Phenanthrenes from <i>Juncus ensifolius</i> and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - ProQuest [proquest.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Semisynthesis of Juncuenin A Analogs

Introduction

Juncuenin A is a member of the phenanthrene class of natural products, which have garnered significant interest due to their diverse and potent pharmacological activities. Extensive research has focused on the modification of related natural phenanthrenes to enhance their biological profiles. Notably, the total synthesis of this compound has not been prominently reported in the scientific literature. Instead, research has centered on the semisynthesis of analogs derived from Juncuenin B, a structurally related and more readily available natural product.[1][2][3][4][5] This document details the methodologies for the semisynthesis of this compound analogs from Juncuenin B, focusing on oxidative transformations using hypervalent iodine reagents. These methods provide a pathway to novel compounds with potentially enhanced antiproliferative activities.[1][2][3]

Isolation of Starting Material: Juncuenin B

Juncuenin B is the key starting material for the semisynthesis of the target analogs. It is a naturally occurring dihydrophenanthrene that can be isolated from the roots of Juncus inflexus. A significant yield of approximately 1.5 grams (0.043% w/w) of crystalline Juncuenin B can be obtained from 3.5 kg of dried plant material, making it a viable starting point for synthetic modifications.[2][4] The isolation is typically achieved through chromatographic methods, including VLC on silica gel and gel chromatography on Sephadex LH-20.[2][4]

Semisynthetic Methodology: Oxidative Derivatization of Juncuenin B

A diversity-oriented approach has been successfully employed to generate a library of Juncuenin B analogs.[1][2] This strategy utilizes hypervalent iodine(III) reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) and (diacetoxyiodo)benzene (PIDA), to induce oxidative transformations of the phenolic hydroxy groups on Juncuenin B.[1][2] These reactions lead to the formation of quinone-type products, with the specific outcome influenced by the choice of solvent, which can act as a nucleophile.[1][2]

The general mechanism involves the oxidation of the phenol to form a phenoxenium ion, which then undergoes nucleophilic attack by the solvent (e.g., methanol, ethanol, n-butanol).[1][2] This approach has yielded a variety of racemic semisynthetic compounds, many of which feature an alkyl-substituted p-quinol ring.[1][2][3]

Data Presentation

The antiproliferative activities of the synthesized Juncuenin B analogs were evaluated against several human cancer cell lines. The data, presented as IC50 values, are summarized below.

| Compound | MCF-7 (Breast) IC50 (µM) | T47D (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | SiHa (Cervical) IC50 (µM) | C33A (Cervical) IC50 (µM) | A2780 (Ovarian) IC50 (µM) |

| Juncuenin B | >10 | >10 | 2.9 | >10 | >10 | 7.3 |

| 1a-d | 5.8 | 4.6 | 2.1 | 6.2 | 7.9 | 4.5 |

| 4a | 8.1 | 7.5 | 3.5 | 9.1 | >10 | 6.8 |

| 6a | 7.2 | 6.8 | 3.1 | 8.5 | 9.8 | 5.9 |

| 7a | 6.5 | 5.9 | 2.8 | 7.8 | 8.9 | 5.2 |

Data extracted from studies on the antiproliferative activity of Juncuenin B derivatives.[2]

Experimental Protocols

General Procedure for the Oxidation of Juncuenin B

The following protocol is a general representation of the oxidative derivatization of Juncuenin B using PIFA in different alcohol-containing solvent systems.

Materials:

-

Juncuenin B

-

[Bis(trifluoroacetoxy)iodo]benzene (PIFA)

-

Acetonitrile (MeCN)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

n-Butanol (n-BuOH)

-

Silica gel for solid-phase extraction (SPE)

-

Nitrogen gas

Protocol:

-

Dissolve Juncuenin B (e.g., 50 mg) in the chosen solvent system (e.g., MeCN-MeOH 9:1) to a concentration of 1 mg/mL.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2 equivalents of PIFA to the stirred solution.

-

Continue stirring at 0 °C for 30 minutes.

-

Dry the reaction mixture under a stream of nitrogen gas.

-

Perform solid-phase extraction (SPE) on silica gel to remove the excess oxidizing agent and reaction byproducts.

-

Further purify the resulting mixture of derivatives using Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC).[1][2][4]

Specific Reaction Conditions:

Mandatory Visualizations

The following diagrams illustrate the semisynthetic pathways from Juncuenin B to its oxidized derivatives.

Caption: Oxidative transformation of Juncuenin B to its derivatives.

Caption: General experimental workflow for semisynthesis and purification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

Standard Operating Procedure for Juncuenin A Quantification

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the quantification of Juncuenin A, a phenanthrene natural product. The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require accurate and reproducible quantification of this compound from various matrices.

Introduction

This compound is a phenanthrene compound isolated from species of the Juncaceae family. Related compounds, such as Juncuenin B, have demonstrated significant biological activities, including antiproliferative effects on various cancer cell lines.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, standardization of herbal extracts, and in vitro pharmacological assays. This protocol outlines a robust method for the quantification of this compound using High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRESIMS).

Chemical Properties of this compound (Putative)

Based on the analysis of structurally similar phenanthrenes isolated from the same genus, the following properties for this compound are proposed. It is critical to confirm these properties with an authenticated standard of this compound.

| Property | Putative Value | Source/Justification |

| Molecular Formula | C18H18O2 | Based on HRESIMS data of co-isolated phenanthrenes.[3] |

| Molecular Weight | 266.33 g/mol | Calculated from the putative molecular formula.[4] |

| Exact Mass (M) | 266.1307 | Calculated from the putative molecular formula. |

| [M+H]+ | 267.1385 | For positive ion mode ESI-MS. |

| [M-H]- | 265.1229 | For negative ion mode ESI-MS. |

| UV λmax | ~220-300 nm | Characteristic absorbance for phenanthrene chromophore.[1][5] |

Experimental Protocol: Quantification of this compound by HPLC-HRESIMS

This protocol is adapted from established methods for the quantification of phenanthrenes from Juncus species.

Materials and Reagents

-

This compound analytical standard (purity ≥95%)

-

Internal Standard (IS), e.g., Juncuenin B or other structurally related phenanthrene not present in the sample.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., plasma, tissue homogenate, plant extract)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE)

Instrumentation

-

UHPLC or HPLC system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

High-Resolution Mass Spectrometer (e.g., Quadrupole-Orbitrap) with Electrospray Ionization (ESI) source.

Sample Preparation

-

Plant Extracts:

-

Accurately weigh 100 mg of dried, powdered plant material.

-

Extract with 10 mL of methanol by sonication for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter.

-

Dilute the filtered extract with methanol to a suitable concentration for LC-MS analysis.

-

-

Biological Matrices (e.g., Plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

HPLC Conditions

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| UV Detection | Diode Array Detector (DAD) monitoring at 254 nm and 280 nm |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 320°C |

| Sheath Gas Flow Rate | 35 units |

| Aux Gas Flow Rate | 10 units |

| Full Scan m/z Range | 100 - 1000 |

| Resolution | 70,000 |

| Targeted MS/MS | For confirmation, fragment the precursor ion [M+H]+ of this compound. |

Calibration Curve and Quantification

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare a stock solution of the internal standard at a concentration of 1 µg/mL.

-

Spike the calibration standards and quality control (QC) samples with the internal standard to a final concentration of 100 ng/mL.

-

Analyze the standards and samples using the established HPLC-HRESIMS method.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes hypothetical quantification data for this compound in different samples.

| Sample ID | Matrix | This compound Concentration (ng/mL) | Standard Deviation | % RSD |

| QC Low | Plasma | 10.5 | 0.8 | 7.6 |

| QC Mid | Plasma | 98.2 | 5.1 | 5.2 |

| QC High | Plasma | 850.7 | 42.3 | 5.0 |

| Plant Extract 1 | Methanol | 1254.3 | 98.7 | 7.9 |

| Plant Extract 2 | Methanol | 789.1 | 62.4 | 7.9 |

Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification.

Putative Signaling Pathway

Given the known antiproliferative activity of related phenanthrenes, a plausible mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways. The diagram below illustrates a generalized pathway that is often implicated in the cytotoxic effects of natural products.

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

- 1. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Juncuenin B | TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

Preparation of Juncuenin A Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Juncuenin A stock solutions for use in cell culture experiments. This compound is a phenanthrenoid natural product that has garnered interest for its potential biological activities. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in in vitro studies.

Chemical Properties and Data

Proper preparation of this compound solutions requires accurate knowledge of its chemical properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈O | [1] |

| Molecular Weight | 250.34 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO and other organic solvents. Sparingly soluble in aqueous solutions. | Phenanthrenoids are generally hydrophobic. |

| Storage (Solid) | Store at -20°C for long-term stability. | General recommendation for natural products. |

| Storage (in DMSO) | Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles. | General recommendation for drug stock solutions. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials:

-

This compound (solid)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution, the required amount of this compound can be calculated using the following formula:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 1 mL x 250.34 g/mol = 2.5034 mg

-

-

Therefore, you will need to weigh out approximately 2.5 mg of this compound to prepare 1 mL of a 10 mM stock solution.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out the calculated mass of this compound into the microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM stock from 2.5 mg, you will add 1 mL of DMSO.

-

Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

-

-

Sterilization (Optional but Recommended):

-

If sterility is a major concern for your cell culture experiments, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This will prevent contamination and degradation from repeated freeze-thaw cycles.

-

Label the vials clearly with the name of the compound, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.

-

Experimental Workflow

Caption: Workflow for this compound Stock Solution Preparation and Use.

Signaling Pathway Considerations

While the specific signaling pathways affected by this compound are a subject of ongoing research, phenanthrenoids have been reported to exhibit various biological activities, including anti-inflammatory and cytotoxic effects. The experimental design for using this compound in cell culture will likely involve investigating its impact on specific cellular signaling pathways.

Caption: Hypothetical Cellular Action of this compound.

References

Application Notes and Protocols for Juncuenin A In Vitro Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of Juncuenin A, a phenanthrene compound. While specific protocols for this compound are not widely published, this document outlines a comprehensive approach based on established cytotoxicity assays for related natural products, such as Juncuenin B, and general best practices for in vitro screening of novel compounds.

Introduction

This compound belongs to the phenanthrene class of organic compounds, which have demonstrated a range of pharmacological activities, including cytotoxic and antiproliferative effects against various cancer cell lines.[1][2] The evaluation of the cytotoxic potential of this compound is a critical step in the drug discovery and development process. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity.[3][4][5]

Data Presentation

While specific quantitative data for this compound is not yet available, the following table presents the cytotoxic activity of the related compound, Juncuenin B, against several human tumor cell lines. This data can serve as a reference for designing the experimental concentrations for this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Juncuenin B | MDA-MB-231 | Breast Cancer | 9.4 |

| Juncuenin B | HeLa | Cervical Cancer | 2.9 |

| Juncuenin B | A2780 | Ovarian Cancer | 7.3 |

Data sourced from studies on Juncuenin B and its analogues.[2]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from standard SRB assay procedures and is suitable for determining the in vitro cytotoxicity of this compound against adherent human cancer cell lines.[3][4][5][6]

1. Materials and Reagents

-

This compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

-

Human cancer cell line of interest (e.g., HeLa, MDA-MB-231, A2780)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS), sterile

-

Trichloroacetic acid (TCA), 10% (w/v) in water, cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 515-540 nm)

2. Cell Culture and Seeding

-

Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Treatment

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., 0.1% DMSO) and a negative control (medium only).

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions and control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

4. Cell Fixation and Staining

-

Following the treatment incubation, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%).[4]

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

Wash the plate four to five times with slow-running tap water to remove the TCA and unbound cells.[4][6]

-

Allow the plate to air-dry completely at room temperature.

-

Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

-

Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[3][6]

-

Allow the plate to air-dry completely.

5. Absorbance Measurement and Data Analysis

-

Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[3]

-

Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 515 nm and 540 nm using a microplate reader.[3][7]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Alternative Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used colorimetric method to assess cell viability.[8][9][10] It measures the metabolic activity of cells by the reduction of MTT to a purple formazan product by mitochondrial dehydrogenases in living cells.[11]

Mandatory Visualizations

Caption: Workflow of the Sulforhodamine B (SRB) in vitro cytotoxicity assay.

Caption: Putative signaling pathway for phenanthrene-induced apoptosis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxidized Juncuenin B Analogues with Increased Antiproliferative Activity on Human Adherent Cell Lines: Semisynthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SRB assay for measuring target cell killing [protocols.io]

- 7. 4.10. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Juncuenin A in Apoptosis Induction Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Juncuenin A is a phenanthrene, a class of aromatic secondary metabolites found in some plant families like Juncaceae.[1] While specific research on this compound is limited, studies on the closely related Juncuenin B and other phenanthrenes, such as denbinobin and juncusol, indicate significant potential for inducing apoptosis in cancer cell lines.[1][2] This document provides a detailed guide for utilizing this compound in apoptosis induction experiments, with protocols and data extrapolated from research on these related compounds. It is important to note that these protocols should be adapted and optimized for specific cell lines and experimental conditions.

Mechanism of Action

Phenanthrenes are believed to induce apoptosis through multiple pathways. The proposed mechanisms, largely based on studies of Juncuenin B and other related compounds, include:

-

Caspase-Dependent Apoptosis: Treatment with phenanthrenes has been shown to activate key caspases, including caspase-3, -8, and -9, leading to the execution of the apoptotic program.[1]

-

Generation of Reactive Oxygen Species (ROS): Some phenanthrenes can enhance the synthesis of ROS, which in turn can trigger apoptosis.[2]

-

Mitochondrial Pathway: The involvement of caspase-9 suggests the activation of the intrinsic (mitochondrial) apoptosis pathway.[1]

Data Presentation

The following tables summarize the antiproliferative activity of Juncuenin B and other related phenanthrenes against various human cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.

Table 1: IC50 Values of Juncuenin B against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HeLa | Cervical Cancer | 2.9 | [2] |

| MDA-MB-231 | Breast Cancer | 9.4 | [2] |

| A2780 | Ovarian Cancer | 7.3 | [2] |

Table 2: IC50 Values of Other Bioactive Phenanthrenes

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Dehydroeffusol | SGC-7901 | Human Gastric Carcinoma | 35.9 | [2] |

| Dehydroeffusol | AGS | Human Caucasian Gastric Adenocarcinoma | 32.9 | [2] |

| Juncusol | HeLa | Cervical Cancer | Not specified, but cytotoxic | [2] |

Experimental Protocols

Here are detailed protocols for key experiments to investigate the apoptosis-inducing effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line and to calculate its IC50 value.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (determined from the MTT assay) for 24 hours. Include an untreated control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key apoptosis-related proteins (e.g., Caspase-3, -8, -9, Bcl-2, Bax) following this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for Caspase-3, -8, -9, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Protocol 4: Caspase Activity Assay

Objective: To measure the enzymatic activity of caspases (e.g., Caspase-3, -8, -9) in response to this compound treatment.

Materials:

-

This compound

-

Cancer cell line of interest

-

96-well plates

-